molecular formula C15H19Cl2NO3 B5526167 2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide

2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide

Cat. No.: B5526167
M. Wt: 332.2 g/mol
InChI Key: JONKDTAOLHTZBI-ZWNOBZJWSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide is a synthetic organic compound. It is characterized by the presence of a dichlorophenoxy group and a cyclopentylacetamide moiety. Compounds with similar structures are often used in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to form 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.

    Cyclopentylamine derivative synthesis: The cyclopentylamine derivative is synthesized by reacting cyclopentylamine with formaldehyde and methanol to form the methoxymethylcyclopentylamine.

    Coupling reaction: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetic acid with the methoxymethylcyclopentylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction pathways but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the dichlorophenoxy group, potentially leading to the formation of phenolic derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenolic derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biochemical pathways and interactions.

    Medicine: Possible applications in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Use in the development of new materials or as a component in agricultural formulations.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.

    N-(2,4-dichlorophenoxy)acetamide: Another related compound with potential herbicidal activity.

    2-(2,4-dichlorophenoxy)-N-methylacetamide: A structurally similar compound with different substituents.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide is unique due to the presence of the methoxymethylcyclopentyl group, which may confer specific properties such as increased stability, selectivity, or bioavailability compared to its analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3/c1-20-8-10-3-2-4-13(10)18-15(19)9-21-14-6-5-11(16)7-12(14)17/h5-7,10,13H,2-4,8-9H2,1H3,(H,18,19)/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONKDTAOLHTZBI-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCC[C@H]1NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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